3-tert-butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
3-tert-Butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a unique 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione core. Its structure includes a tert-butyl group at position 3 and a 2-methyl-5-nitrobenzenesulfonyl moiety at position 6.
Properties
IUPAC Name |
3-tert-butyl-8-(2-methyl-5-nitrophenyl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O7S/c1-12-5-6-13(21(24)25)11-14(12)29(26,27)19-9-7-18(8-10-19)15(22)20(16(23)28-18)17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVIWSBVFKBSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related spirocyclic sulfonamides and nitroaromatic derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Hypothetical applications are inferred from structural analogs.
Key Findings :
The tert-butyl group at position 3 likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the 3-methyl analog .
Biological Activity: The 4-nitrobenzenesulfonyl analog exhibits antibacterial properties, attributed to sulfonamide-mediated inhibition of dihydropteroate synthase. Chlorinated derivatives (e.g., 2-chloro-5-nitrobenzenesulfonyl) show higher cytotoxicity, possibly due to reactive intermediate formation during metabolic processing .
Crystallographic Analysis :
- The spirocyclic core’s conformational rigidity has been validated via X-ray crystallography using programs like SHELXL and WinGX , which are critical for resolving torsional angles and hydrogen-bonding networks in related compounds .
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